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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B610004 Get Quote

For researchers, scientists, and drug development professionals, the selection of a highly

specific chemical probe is paramount to ensure translatable and unambiguous experimental

outcomes. This guide provides a detailed comparison of the epigenetic modifier inhibitor, PF-
06726304, with a focus on its specificity against other key epigenetic enzymes. The information

presented herein is supported by experimental data to aid in the critical evaluation of this

compound for research applications.

PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a

histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2

(PRC2).[1][2] EZH2 plays a crucial role in gene silencing through the trimethylation of histone

H3 at lysine 27 (H3K27me3), and its aberrant activity is implicated in the pathogenesis of

various cancers.[3][4] This has led to the development of several EZH2 inhibitors, including PF-
06726304, for therapeutic and research purposes.[5] The utility of such inhibitors is intrinsically

linked to their specificity, as off-target effects can confound experimental results and lead to

undesirable toxicities.

Biochemical Potency and Selectivity
PF-06726304 demonstrates high potency against both wild-type (WT) and mutant forms of

EZH2. Biochemical assays have determined its inhibition constant (Ki) to be in the low

nanomolar range, indicating a strong binding affinity to its primary target.[1][2]
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Compound Target Ki (nM) IC50 (nM) Reference

PF-06726304 EZH2 (WT) 0.7 - [1][2]

PF-06726304
EZH2 (Y641N

mutant)
3.0 - [1][2]

PF-06726304
H3K27me3

(cellular)
- 15 [1][2]

GSK126 EZH2 (WT) 0.5 - 3 9.9 [3][5]

Tazemetostat

(EPZ-6438)
EZH2 (WT) 2.5 11 [3]

Table 1: Biochemical Potency of PF-06726304 and other EZH2 Inhibitors. This table

summarizes the key inhibitory constants for PF-06726304 and other well-characterized EZH2

inhibitors.

A critical aspect of a chemical probe's utility is its selectivity over other related enzymes. While

a comprehensive public dataset of PF-06726304 screened against a broad panel of epigenetic

modifiers is not readily available, data from highly similar compounds, such as GSK126,

provide strong evidence for its selectivity. GSK126, which shares a similar scaffold with PF-
06726304, has been shown to be over 1000-fold selective for EZH2 over most other

methyltransferases tested, with the exception of the highly homologous EZH1.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.selleckchem.com/products/pf-06726304.html
https://www.pnas.org/doi/10.1073/pnas.1210371110
https://www.selleckchem.com/products/pf-06726304.html
https://www.pnas.org/doi/10.1073/pnas.1210371110
https://www.selleckchem.com/products/pf-06726304.html
https://www.pnas.org/doi/10.1073/pnas.1210371110
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://synapse.patsnap.com/article/what-are-ezh2-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://www.benchchem.com/product/b610004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Class GSK126 IC50 (nM)
Fold Selectivity vs.
EZH2

EZH2
Histone Lysine

Methyltransferase
9.9 1

EZH1
Histone Lysine

Methyltransferase
>1,237 >125

G9a
Histone Lysine

Methyltransferase
>100,000 >10,000

SETD7
Histone Lysine

Methyltransferase
>100,000 >10,000

PRMT1
Protein Arginine

Methyltransferase
>100,000 >10,000

PRMT5
Protein Arginine

Methyltransferase
>100,000 >10,000

DNMT1
DNA

Methyltransferase
>100,000 >10,000

Table 2: Selectivity Profile of GSK126, a Close Analog of PF-06726304. This table showcases

the high selectivity of GSK126 against a panel of other histone methyltransferases and a DNA

methyltransferase, suggesting a similar selectivity profile for PF-06726304. Data is

representative and compiled from published studies.[3]

EZH2 Signaling Pathway
The inhibitory action of PF-06726304 on EZH2 has significant downstream consequences on

gene expression and cellular processes. The following diagram illustrates the central role of

EZH2 in the epigenetic regulation of gene expression and highlights key upstream and

downstream components of its signaling pathway.
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Figure 1: EZH2 Signaling Pathway and Point of Inhibition by PF-06726304.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

PF-06726304.

Biochemical Assay for EZH2 Inhibition (Ki
Determination)
This protocol is based on the methods described by Kung et al. (2016).

Objective: To determine the inhibitory constant (Ki) of PF-06726304 against wild-type and

mutant EZH2.

Materials:

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

Biotinylated histone H3 (1-27) peptide substrate

PF-06726304

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Tween-20, 1 mM DTT

Streptavidin FlashPlate

Microplate scintillation counter

Procedure:

Prepare a serial dilution of PF-06726304 in DMSO.

In a 96-well plate, add the assay buffer, the PRC2 enzyme complex, and the biotinylated H3

peptide substrate.

Add the diluted PF-06726304 or DMSO (vehicle control) to the wells.
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Initiate the methyltransferase reaction by adding [3H]-SAM.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding an excess of unlabeled S-adenosyl-L-methionine (SAM).

Transfer the reaction mixture to a Streptavidin FlashPlate and incubate to allow the

biotinylated peptide to bind to the plate.

Wash the plate to remove unbound [3H]-SAM.

Measure the radioactivity in each well using a microplate scintillation counter.

Calculate the percent inhibition for each concentration of PF-06726304 and determine the

IC50 value by fitting the data to a four-parameter logistic equation.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S]

is the substrate concentration and Km is the Michaelis constant of the substrate.

Cellular Assay for H3K27me3 Inhibition (IC50
Determination)
This protocol is based on the methods described by Kung et al. (2016).

Objective: To determine the concentration of PF-06726304 required to inhibit H3K27

trimethylation by 50% in a cellular context.

Materials:

Karpas-422 cells (or other suitable cell line)

PF-06726304

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lysis buffer

Primary antibody against H3K27me3
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Primary antibody against total Histone H3 (for normalization)

Secondary antibody conjugated to a detectable label (e.g., HRP)

ELISA plate

Plate reader

Procedure:

Seed Karpas-422 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of PF-06726304 or DMSO (vehicle control) for a specified

duration (e.g., 72 hours).

Lyse the cells and quantify the total protein concentration.

Coat an ELISA plate with the cell lysates.

Incubate with the primary antibody against H3K27me3.

Wash the plate and incubate with the HRP-conjugated secondary antibody.

Add a chemiluminescent substrate and measure the signal using a plate reader.

In a parallel plate, perform the same procedure using an antibody against total Histone H3

for normalization.

Normalize the H3K27me3 signal to the total Histone H3 signal.

Calculate the percent inhibition of H3K27me3 for each concentration of PF-06726304 and

determine the IC50 value by fitting the data to a four-parameter logistic equation.

Summary
PF-06726304 is a highly potent inhibitor of EZH2, demonstrating low nanomolar efficacy

against both wild-type and clinically relevant mutant forms of the enzyme. While a direct,

comprehensive selectivity panel for PF-06726304 against a wide array of epigenetic modifiers
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is not publicly available, the data from closely related analogs strongly suggest a high degree

of selectivity. Its ability to potently inhibit H3K27 trimethylation in cellular assays further

validates its on-target activity. The provided experimental protocols offer a foundation for

researchers to independently verify its potency and selectivity in their specific experimental

systems. The high specificity of PF-06726304 makes it a valuable tool for elucidating the

biological functions of EZH2 and for exploring its therapeutic potential in various disease

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. pnas.org [pnas.org]

3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. EZH2, an epigenetic driver of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]

To cite this document: BenchChem. [Unveiling the Specificity of PF-06726304: A
Comparative Analysis Against Other Epigenetic Modifiers]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b610004#pf-06726304-specificity-
compared-to-other-epigenetic-modifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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